Product packaging for rac Atomoxetine-d5 Hydrochloride(Cat. No.:CAS No. 1398065-95-6)

rac Atomoxetine-d5 Hydrochloride

Cat. No.: B591067
CAS No.: 1398065-95-6
M. Wt: 296.85
InChI Key: LUCXVPAZUDVVBT-JMWQIYKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical Underpinnings of Isotopic Labeling

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. Isotopes are variants of a particular chemical element that possess the same number of protons but a different number of neutrons in their atomic nuclei. This difference in neutron number results in a difference in atomic mass but does not alter the fundamental chemical properties of the element. medchemexpress.com

The core principle of isotopic labeling lies in the ability to distinguish the labeled molecule from its unlabeled counterpart based on this mass difference. medchemexpress.com This distinction can be readily detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Because the chemical behavior of an isotopically labeled molecule is nearly identical to the natural variant, it can serve as a tracer, allowing researchers to follow its journey through a chemical reaction or a biological process without significantly perturbing the system under investigation. nih.gov

Role of Deuterium (B1214612) Labeling in Advanced Molecular Research

Among the stable isotopes used for labeling, deuterium (²H or D), a stable isotope of hydrogen, holds a prominent position in advanced molecular research. ijpsjournal.com The replacement of hydrogen with deuterium, a process known as deuteration, offers several advantages. The doubling of the mass of the hydrogen atom upon deuteration leads to a significant mass shift that is easily detectable by mass spectrometry. ijpsjournal.com

This substantial mass difference is particularly useful in quantitative studies, where a deuterated compound can serve as an ideal internal standard. nih.gov Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. Studying this effect can provide valuable insights into reaction mechanisms and metabolic pathways.

Significance of Stable Isotope Labeled Compounds (SILCs) in Mechanistic Investigations

Stable Isotope Labeled Compounds (SILCs) are instrumental in a wide array of mechanistic investigations, particularly in the field of drug metabolism and pharmacokinetics (DMPK). By introducing a stable isotope label into a drug candidate, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. medchemexpress.comresearchgate.net

The use of SILCs allows for the unambiguous identification and quantification of metabolites. When a biological sample is analyzed by mass spectrometry, the labeled drug and its metabolites will exhibit a characteristic mass shift compared to their unlabeled forms, facilitating their detection and structural elucidation. This capability is crucial for understanding how a drug is processed by the body, which is a critical aspect of drug development. medchemexpress.comresearchgate.net

Contextualizing rac Atomoxetine-d5 Hydrochloride within Research Paradigms

This compound is a deuterated form of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor. medchemexpress.commetapathogen.com In this compound, five hydrogen atoms have been replaced by deuterium atoms. This specific isotopic labeling makes it a valuable tool in various research settings, primarily as an internal standard for quantitative analysis. medchemexpress.com

In pharmacokinetic studies, the precise quantification of drug concentrations in biological matrices like plasma and tissues is essential. nih.govnih.gov Due to its similar chemical and physical properties to the unlabeled drug, this compound is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. ijpsjournal.comnih.gov When added to a biological sample, it co-elutes with the non-labeled atomoxetine and undergoes similar ionization processes in the mass spectrometer. The known concentration of the deuterated standard allows for highly accurate and precise quantification of the unlabeled atomoxetine in the sample, correcting for any variations in sample preparation and instrument response. nih.govnih.gov

A notable application is in the development of sensitive and robust analytical methods for determining atomoxetine levels in human plasma and in vitro cellular samples. nih.govnih.gov Research has demonstrated the successful use of deuterated atomoxetine as an internal standard in LC-MS/MS methods, achieving high linearity, accuracy, and precision. nih.gov This underscores the practical importance of this compound in facilitating reliable bioanalytical research.

Chemical Compound Information

Chemical Compound
This compound
Atomoxetine
Deuterium
Hydrogen
Norepinephrine

Chemical Properties of this compound

PropertyValue
Chemical Name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-d5, hydrochloride (1:1)
Molecular Formula C₁₇H₁₇D₅ClNO
Molecular Weight 296.85 g/mol
CAS Number 1398065-95-6
Appearance White to off-white solid
Isotopic Enrichment ≥98%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO B591067 rac Atomoxetine-d5 Hydrochloride CAS No. 1398065-95-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i3D,4D,5D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-JMWQIYKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=CC=C2C)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthesis of Rac Atomoxetine D5 Hydrochloride

Strategic Considerations for Deuterium (B1214612) Incorporation in Racemic Compounds

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (²H or D), can significantly alter the metabolic fate of a drug. nih.govnih.gov This is primarily due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved pharmacokinetic properties. nih.govselvita.com

For atomoxetine (B1665822), there are twenty-one hydrogen atoms that could potentially be replaced with deuterium. google.com However, not all positions are equally viable for stable deuteration. For instance, the hydrogen on the secondary amine is readily exchangeable and would likely be lost in a physiological environment. google.com Therefore, strategic deuteration focuses on positions less prone to exchange, such as the aromatic rings or the propylamino chain. The natural abundance of deuterium is approximately 0.015%, meaning that in any given sample of a compound, a very small fraction will naturally contain a deuterium atom. google.com The process of "deuterium enrichment" aims to increase this percentage significantly at specific molecular sites. google.com

Synthetic Pathways for Site-Specific Deuteration

The synthesis of rac-Atomoxetine-d5 Hydrochloride with deuterium atoms specifically located on the phenyl ring requires the use of deuterated starting materials. A common approach involves the use of a deuterated phenyl-containing precursor in the synthetic route.

One plausible synthetic pathway could start with a deuterated benzene (B151609) (benzene-d6). Through a series of reactions, this starting material can be converted into a suitable intermediate for the final steps of atomoxetine synthesis. For example, Friedel-Crafts acylation of benzene-d6 (B120219) with 3-chloropropionyl chloride would yield 3-chloro-1-(phenyl-d5)-1-propanone. This ketone can then undergo reduction to the corresponding alcohol. Subsequent substitution and amination steps would lead to the formation of the atomoxetine-d5 backbone.

Recent advancements in deuteration chemistry offer more efficient and selective methods. researchgate.netacs.org For instance, palladium-catalyzed deoxygenative deuteration of certain alcohols and ketones using a deuterium gas (D2) balloon provides a practical method for benzyl-site deuteration. researchgate.net Additionally, copper-catalyzed transfer hydrodeuteration presents a highly regioselective and chemoselective method for deuterating aryl alkynes to access compounds precisely deuterated at the benzylic position. acs.org Flow chemistry approaches, utilizing D2O as the deuterium source, also provide a safe and efficient means for deuterium labeling. researchgate.net

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base of rac-atomoxetine-d5 with hydrochloric acid. The resulting rac-Atomoxetine-d5 Hydrochloride is a white to off-white solid. medchemexpress.com

Advanced Chemical Characterization of Deuterated Analogues

Rigorous characterization is essential to confirm the successful synthesis and purity of rac-Atomoxetine-d5 Hydrochloride. This involves confirming the isotopic enrichment, assessing the chemical purity, and verifying the stereochemical nature of the final product.

Spectroscopic Confirmation of Isotopic Purity

Several spectroscopic techniques are employed to confirm the incorporation and purity of the deuterium labels.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of the deuterated compound and confirming the number of incorporated deuterium atoms. The molecular weight of rac-Atomoxetine-d5 Hydrochloride is 296.85 g/mol , which is higher than its non-deuterated counterpart due to the five deuterium atoms. medchemexpress.comlgcstandards.com High-resolution mass spectrometry can further provide the exact mass, confirming the elemental composition. lgcstandards.com Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns, which can help to pinpoint the location of the deuterium labels within the molecule. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. In the ¹H NMR spectrum of rac-Atomoxetine-d5 Hydrochloride, the signals corresponding to the phenyl protons would be significantly diminished or absent. Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium signals, confirming their presence and location. The integration of NMR signals allows for the calculation of the deuterium incorporation level at specific sites. ansto.gov.au

A certificate of analysis for a batch of (Rac)-Atomoxetine-d5 (hydrochloride) reported an isotopic enrichment of 98.50%. medchemexpress.com

Stereochemical Purity Analysis of Racemic Deuterated Compounds

As rac-Atomoxetine-d5 Hydrochloride is a racemic mixture, it is crucial to confirm that the deuteration process has not unintentionally altered the 1:1 ratio of the (R)- and (S)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method for separating and quantifying the enantiomers of a chiral compound. By using a chiral stationary phase, the two enantiomers of rac-Atomoxetine-d5 Hydrochloride can be resolved into two separate peaks. The relative area of these peaks should be approximately equal, confirming the racemic nature of the compound.

Polarimetry: A polarimeter can be used to measure the optical rotation of the sample. ansto.gov.au A racemic mixture will exhibit no optical rotation, as the equal and opposite rotations of the two enantiomers cancel each other out.

It is important to note that while the focus here is on the racemic mixture, methods do exist for the preparation of optically active forms, such as the resolution of racemic mixtures or synthesis from optically active starting materials. google.comgoogle.com

Stability Assessment of Deuterium Labels in Varied Research Matrices

The stability of the deuterium labels in rac-Atomoxetine-d5 Hydrochloride is a critical factor for its use as an internal standard in analytical methods and for its potential as a therapeutic agent. The C-D bonds on the phenyl ring are generally stable under physiological conditions and during typical sample preparation and analysis procedures. google.com

Stability studies are often conducted by incubating the deuterated compound in various biological matrices, such as human plasma or cellular lysates, over a period of time and under different storage conditions (e.g., -80°C, -20°C, 4°C). medchemexpress.comnih.govnih.gov The isotopic enrichment is then re-analyzed using mass spectrometry to ensure that there has been no significant loss of the deuterium label. For instance, a certificate of analysis for (Rac)-Atomoxetine-d5 (hydrochloride) indicates storage conditions of 4°C in a sealed container, away from moisture, and for longer-term storage in solvent at -80°C or -20°C. medchemexpress.com The stability of deuterated atomoxetine has been demonstrated in human plasma and in vitro cellular samples, where it has been successfully used as an internal standard for the quantification of atomoxetine. nih.govnih.gov

Analytical Methodologies for the Quantification and Characterization of Rac Atomoxetine D5 Hydrochloride in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Quantitative Analysis

LC-MS/MS is a powerful and widely adopted technique for the sensitive and selective quantification of drugs and their metabolites in complex biological fluids. nih.gov In the context of atomoxetine (B1665822) analysis, rac Atomoxetine-d5 Hydrochloride is instrumental in achieving reliable and robust results. nih.govrsc.org

Optimization of Chromatographic Separation Parameters for Deuterated Analogs

Effective chromatographic separation of the analyte from its deuterated internal standard and from endogenous matrix components is crucial for accurate quantification. waters.com Ideally, the deuterated internal standard should co-elute with the unlabeled analyte to ensure that both experience the same matrix effects. aptochem.comwaters.com However, slight differences in retention times can occur. waters.com

Several studies have detailed the optimization of chromatographic conditions for atomoxetine analysis using a deuterated internal standard. A common approach involves reversed-phase chromatography. For instance, a Kinetex C18 column (2.1 mm × 50 mm, 2.6 μm) has been successfully used with a gradient elution. rsc.org The mobile phase often consists of an aqueous component, such as water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1 mM formic acid (pH 6.26), and an organic modifier like methanol. rsc.org This specific mobile phase composition was found to resolve issues of inconsistent retention times between plasma samples and standard solutions of atomoxetine. rsc.org Another method utilized a Kinetex C8 column with a mobile phase gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. sci-hub.se The total run time for such methods can be as short as 4 minutes. sci-hub.se

Table 1: Examples of Optimized LC-MS/MS Parameters for Atomoxetine Analysis Using a Deuterated Internal Standard
ParameterCondition 1Condition 2
ColumnKinetex C18 (2.1 mm × 50 mm, 2.6 μm)Kinetex C8
Mobile Phase AWater with 5 mM ammonium acetate and 0.1 mM formic acid (pH 6.26)Water with 0.1% formic acid
Mobile Phase BMethanolAcetonitrile with 0.1% formic acid
ElutionGradientGradient
Flow Rate0.25 mL/minNot specified
Internal StandardAtomoxetine-d3Atomoxetine-d3

Mass Spectrometric Detection Strategies for Selective Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity for quantitative analysis. Detection is typically performed using positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode. nih.govrsc.org This involves monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.

For atomoxetine, a common transition monitored is m/z 256.4 → 43.8. rsc.org For a deuterated analog such as atomoxetine-d3, the corresponding transition would be m/z 259.3 → 47.0. rsc.org Another study reported the transition m/z 256 > 44 for atomoxetine and m/z 259 > 47 for d3-atomoxetine. nih.gov The selection of these specific transitions ensures that only the compounds of interest are detected, minimizing interference from other molecules in the sample.

Table 2: Mass Spectrometric Parameters for Atomoxetine and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Atomoxetine256.443.8Positive ESI
Atomoxetine-d3259.347.0Positive ESI
Atomoxetine25644Positive ESI
d3-Atomoxetine25947Positive ESI

Applications as a Stable Isotope Internal Standard (SIL-IS) in Bioanalytical Research

The use of this compound as a SIL-IS is fundamental to the development of robust and reliable bioanalytical methods for atomoxetine. aptochem.comnih.gov

Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a significant challenge in LC-MS/MS analysis. nih.govbataviabiosciences.comchromatographyonline.com A SIL-IS, such as this compound, is the most effective tool to compensate for these effects. waters.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. aptochem.comwaters.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate quantification. waters.com However, it is still crucial to assess matrix effects during method validation, as in some rare cases, even a deuterated analogue may not fully compensate for these effects. uantwerpen.be

The incorporation of a SIL-IS like this compound significantly improves the precision and accuracy of bioanalytical assays. nih.gov It corrects for variations in sample extraction, injection volume, and instrument response. aptochem.com For example, a validated LC-MS/MS method for atomoxetine in human plasma using atomoxetine-d3 as an internal standard demonstrated excellent linearity over a wide concentration range (0.500 to 2000 ng/mL). rsc.org The intra- and inter-batch precision and accuracy were all within acceptable limits, and no significant matrix effect was observed. rsc.org Another study reported a lower limit of quantification of 3 ng/mL in human plasma with accuracy within 99.2%–103.4% and precision (%RSD) of less than 2.9%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Metabolite Profiling

While LC-MS/MS is more commonly used for the quantification of atomoxetine, GC-MS can also be employed, particularly for metabolite profiling. A validated GC-MS assay for the quantification of atomoxetine in human plasma has been reported, although it used pseudoephedrine as the internal standard. researchgate.netresearchgate.net In such methods, after extraction from the biological matrix, the analytes may require derivatization to increase their volatility for GC analysis. nih.gov A deuterated internal standard like this compound would be highly beneficial in GC-MS analysis to correct for variability in the extraction and derivatization steps, as well as for injection and ionization variations, thereby improving the accuracy and precision of metabolite quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) in Purity and Impurity Profiling

The primary goal of purity and impurity profiling for this compound is to confirm its identity, assess its isotopic enrichment, and ensure it is free from significant levels of non-labeled atomoxetine and other process-related impurities. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection, is the principal technique for this purpose.

A robust HPLC method is essential to separate the deuterated compound from potential impurities that could interfere with its function as an internal standard. These impurities can arise during the synthesis process and may include isomers or degradation products. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Method parameters are optimized to achieve efficient separation. Key chromatographic conditions reported for the analysis of the parent compound, which are applicable to its deuterated analogue, include:

Chromatographic Column: C18 and C8 columns are frequently used due to their versatility and effectiveness in separating compounds of moderate polarity like atomoxetine. bohrium.comasianpubs.orgijpsjournal.com

Mobile Phase: A typical mobile phase consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. bohrium.comscholarsresearchlibrary.comscispace.com The pH of the buffer is a critical parameter for controlling the retention and peak shape of the amine-containing atomoxetine molecule. Isocratic elution is often sufficient, though gradient elution may be employed for separating complex mixtures of impurities. asianpubs.org

Detection: UV detection is widely used for routine purity checks, with detection wavelengths commonly set at 215 nm, 220 nm, or 270 nm. bohrium.comasianpubs.orgijpsjournal.comscholarsresearchlibrary.com For definitive identification of impurities and to confirm isotopic purity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.

The table below summarizes typical HPLC conditions used in the analysis of atomoxetine, which are relevant for assessing the purity of this compound.

ParameterReported ConditionsSource(s)
ColumnReversed-phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) bohrium.comasianpubs.org
Mobile PhaseAcetonitrile:Phosphate Buffer or Water with Triethylamine asianpubs.orgscholarsresearchlibrary.com
Flow Rate0.8 - 1.5 mL/min bohrium.comasianpubs.orgijpsjournal.com
Detection Wavelength215 nm, 220 nm, or 270 nm bohrium.comasianpubs.orgijpsjournal.comscholarsresearchlibrary.com
Internal Standard (for parent drug)Pioglitazone asianpubs.org

Validation of Analytical Methods for Research Applications

When this compound is used as an internal standard in research, the entire analytical method must be rigorously validated to ensure the reliability of the quantitative data. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses several key performance characteristics. ijpsjournal.comnih.gov

Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentration limits that can be measured with suitable accuracy and precision.

In practice, a calibration curve is generated by analyzing samples with known concentrations of atomoxetine and a constant concentration of this compound. The curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship is typically demonstrated by a correlation coefficient (r²) of 0.99 or greater. bohrium.comajrconline.orgresearchgate.net

The dynamic range is established to cover the expected concentrations in the research samples.

Linearity Range (Analyte: Atomoxetine)Correlation Coefficient (r or r²)Analytical TechniqueSource(s)
0.5–20 µg/mLr = 0.999UHPLC-DAD bohrium.com
10–200 µg/mLNot SpecifiedRP-HPLC asianpubs.org
20–180 µg/mLr = 0.9997Spectrophotometry ajrconline.org
10–50 µg/mLr² = 0.999Colorimetry nih.gov
2–10 µg/mLr² = 0.9999RP-HPLC researchgate.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:

Intra-day precision (repeatability): Assessed by analyzing samples on the same day.

Inter-day precision (intermediate precision): Assessed by analyzing samples on different days.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

For bioanalytical methods, precision is generally required to be within ±15% RSD, while accuracy should be within ±15% of the nominal value. bohrium.com

ParameterFindingSource(s)
Intra-day Precision (%CV)0.52-0.90 ajrconline.org
Inter-day Precision (%CV)0.79-1.12 ajrconline.org
Intra- and Inter-day Precision (%RSD)< 2.5% bohrium.com
Intra- and Inter-day Variation< 1% asianpubs.org
Accuracy (% Recovery)99.84-100.49 ajrconline.org
Accuracy (% Recovery)98.00-101.13 nih.gov
Accuracy (% Recovery)99.40 ± 0.46 asianpubs.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

The LOQ is a critical parameter for bioanalytical assays, as it defines the lower end of the dynamic range. These limits are determined based on the standard deviation of the response and the slope of the calibration curve or by signal-to-noise ratios. The values vary significantly depending on the analytical instrumentation and method used.

ParameterValue (µg/mL)Analytical TechniqueSource(s)
LOD4.04Spectrophotometry ajrconline.org
LOQ12.25
LOD0.20Colorimetry nih.gov
LOQ0.606
LOD0.03UHPLC-DAD bohrium.com
LOQ0.11
LOD1.13RP-HPLC rjpbcs.com
LOQ3.41

Mechanistic Investigations of Pharmacokinetics and Drug Metabolism Utilizing Rac Atomoxetine D5 Hydrochloride in Preclinical Systems

Elucidation of Phase I Metabolic Pathways in In Vitro Models

Cytochrome P450 (CYP)-Mediated Oxidations (e.g., CYP2D6, CYP2C19)

The biotransformation of atomoxetine (B1665822) is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov In vitro studies utilizing human liver microsomes have identified CYP2D6 as the primary enzyme responsible for the aromatic hydroxylation of atomoxetine to form its major oxidative metabolite, 4-hydroxyatomoxetine (B19935). nih.govresearchgate.netresearchgate.net This metabolite is also considered active. cpicpgx.orgnih.gov The activity of CYP2D6 is highly polymorphic, leading to significant inter-individual variability in atomoxetine metabolism. researchgate.nethres.ca

EnzymePrimary Metabolic ReactionSignificance
CYP2D6 Aromatic hydroxylation to 4-hydroxyatomoxetineMajor pathway, subject to genetic polymorphism researchgate.netresearchgate.net
CYP2C19 N-demethylation to N-desmethylatomoxetineSecondary pathway, more significant in CYP2D6 poor metabolizers nih.govnih.gov

Role of Deuteration in Modulating Oxidative Metabolism (Kinetic Isotope Effect)

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a site of metabolic attack can significantly alter the rate of enzymatic reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netportico.orgwpmucdn.com Cleavage of the stronger C-D bond is the rate-limiting step in many CYP-mediated reactions, leading to a slower metabolic rate. portico.orgnih.gov

The use of rac Atomoxetine-d5 Hydrochloride, where five hydrogen atoms are replaced by deuterium, is a strategic approach to investigate these effects. medchemexpress.com While specific data on the KIE for this compound is not extensively detailed in the provided search results, the principle of deuteration suggests that the metabolic breakdown of the molecule at the deuterated positions would be slowed. researchgate.net This can lead to a more consistent systemic exposure and potentially altered pharmacokinetic profiles. researchgate.net The application of deuterium substitution has been explored for various drugs to enhance their pharmacokinetic properties. researchgate.netplos.org

Characterization of Phase II Metabolic Transformations (e.g., Glucuronidation)

Following Phase I oxidation, atomoxetine and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary Phase II metabolic pathway for atomoxetine is O-glucuronidation. nih.govresearchgate.netresearchgate.net The major Phase I metabolite, 4-hydroxyatomoxetine, is rapidly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide. cpicpgx.orgpharmgkb.org This glucuronide conjugate is the most abundant metabolite of atomoxetine found in urine. researchgate.netpharmgkb.org In dogs, O-sulfation has also been observed as a Phase II metabolic pathway. fda.govresearchgate.net

Insights into Drug Disposition Mechanisms in Preclinical In Vivo Models

In vivo studies in animal models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted in a whole-organism setting.

Absorption Dynamics in Animal Models

Preclinical studies in various animal species have provided valuable insights into the absorption of atomoxetine. Following oral administration, atomoxetine is well absorbed from the gastrointestinal tract. researchgate.net However, its oral bioavailability varies significantly across species due to differences in first-pass metabolism. fda.govresearchgate.net For instance, the oral bioavailability of atomoxetine is low in rats (4%) and mice (5%), but moderate to high in rhesus monkeys (45%) and dogs (74%). fda.govresearchgate.net This suggests that while atomoxetine has good intestinal permeability, the extent of its initial metabolism in the liver before reaching systemic circulation differs substantially among these preclinical models. nih.gov

Animal ModelOral BioavailabilityKey Findings
Rat 4%Extensive first-pass metabolism researchgate.net
Mouse 5%Low systemic exposure after oral dosing fda.gov
Rhesus Monkey 45%Moderate bioavailability fda.gov
Dog 74%High bioavailability, less first-pass effect compared to rodents researchgate.net

Distribution Studies and Tissue-Specific Accumulation in Research Species

Once absorbed, atomoxetine is distributed throughout the body. It is highly bound to plasma proteins, primarily albumin, with a binding percentage of approximately 98.7% in humans and varying degrees in animals (e.g., 82% in mice and 96.7% in beagle dogs). fda.govdrugbank.com The volume of distribution at steady-state in humans is relatively small, at 0.85 L/kg, suggesting that the drug does not extensively partition into tissues outside of the total body water. nih.gov

In rats, atomoxetine has been shown to be rapidly distributed to various tissues. fda.gov Studies using microdialysis in rats have demonstrated that atomoxetine can cross the blood-brain barrier and the blood-cerebrospinal fluid barrier, primarily through passive mechanisms. researchgate.net This is a critical aspect of its pharmacology, as its therapeutic effects are mediated within the central nervous system. nih.gov Furthermore, studies in rats have shown that atomoxetine and/or its metabolites are excreted in milk. hres.ca

Excretion Pathways of Parent Compound and Metabolites in Animal Studies

In preclinical animal models, the excretion of atomoxetine and its metabolites primarily occurs through the urinary route. nih.gov Studies in Fischer 344 rats and beagle dogs have demonstrated that after oral administration, a significant portion of the administered dose is eliminated in the urine. Specifically, in rats, approximately 66% of the total dose is excreted via urine, while in dogs, this figure is around 48%. nih.gov Fecal excretion is the other major pathway, accounting for 32% of the dose in rats and 42% in dogs. nih.gov This fecal elimination is largely attributed to the biliary excretion of metabolites rather than unabsorbed drug. nih.govfda.gov The majority of the dose is excreted within the first 24 hours in both species. nih.gov

The primary metabolite excreted is 4-hydroxyatomoxetine, which is subsequently conjugated to form 4-hydroxyatomoxetine-O-glucuronide. nih.govresearchgate.net In dogs, O-sulfate conjugates of 4-hydroxyatomoxetine are also formed. nih.gov While the parent compound, atomoxetine, is extensively metabolized, a very small fraction, less than 3%, is excreted unchanged in the urine. wikipedia.org

Excretion of Atomoxetine in Preclinical Models

SpeciesUrinary Excretion (% of Dose)Fecal Excretion (% of Dose)Primary Excreted MetaboliteReference
Fischer 344 Rat66%32%4-hydroxyatomoxetine-O-glucuronide nih.gov
Beagle Dog48%42%4-hydroxyatomoxetine-O-glucuronide and O-sulfate nih.gov

Advanced Metabolite Identification and Structural Elucidation Using Labeled Standards

The use of isotopically labeled standards, such as this compound, is instrumental in the advanced identification and structural elucidation of metabolites in preclinical systems. These labeled compounds serve as invaluable tools in mass spectrometry-based analyses, allowing for the differentiation of drug-related material from endogenous matrix components.

Metabolomic approaches have been employed to comprehensively profile the metabolism of atomoxetine in various in vitro and in vivo systems, including human, mouse, and rat liver microsomes, as well as in mice. nih.gov These studies have led to the identification of numerous metabolites, some of which are novel. nih.gov For instance, in liver microsomes, novel findings include the identification of two methoxyamine-trapped aldehydes, two cyclization metabolites, detoluene-atomoxetine, and an N-hydroxylation product of atomoxetine. nih.gov The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for the determination of atomoxetine and its metabolites in various biological matrices. nih.govresearchgate.net

The major metabolic pathways for atomoxetine are aromatic ring hydroxylation, benzylic oxidation (observed in rats), and N-demethylation. nih.govnih.gov The primary oxidative metabolite formed is 4-hydroxyatomoxetine. nih.gov Another significant metabolite is N-desmethylatomoxetine. fda.gov Further biotransformation involves the conjugation of these hydroxylated metabolites, primarily through glucuronidation. fda.govnih.gov In dogs, sulfation also occurs. nih.gov

The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a crucial role in atomoxetine metabolism. drugbank.comnih.gov However, other CYP isoforms are also involved. Studies using chemical inhibitors and recombinant CYP enzymes have shown that CYP2C8 and CYP2B6 are major contributors to the formation of aldehyde metabolites, while CYP2D6 is the dominant enzyme for the formation of cyclization and detoluene metabolites. nih.gov CYP3A4 is primarily responsible for the formation of hydroxylamine. nih.gov

Major Metabolites of Atomoxetine Identified in Preclinical Systems

MetaboliteMetabolic PathwayKey Enzymes InvolvedReference
4-hydroxyatomoxetineAromatic Ring HydroxylationCYP2D6 nih.govnih.gov
N-desmethylatomoxetineN-demethylationCYP2C19 and other CYPs fda.govdrugbank.com
Aldehyde MetabolitesOxidationCYP2C8, CYP2B6 nih.gov
Cyclization MetabolitesCyclizationCYP2D6 nih.gov
Detoluene-atomoxetineDealkylationCYP2D6 nih.gov
HydroxylamineN-hydroxylationCYP3A4 nih.gov

Comparative Pharmacokinetic Analysis of Deuterated vs. Non-Deuterated Atomoxetine in Research Models

The substitution of hydrogen atoms with deuterium in a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic profile. nih.govwikipedia.org This is primarily due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than the carbon-hydrogen (C-H) bond. bioscientia.de This increased bond strength can lead to a slower rate of metabolism, particularly in reactions catalyzed by cytochrome P450 enzymes. bioscientia.deresearchgate.net

In the context of atomoxetine, which is extensively metabolized by CYP enzymes, deuteration has the potential to alter its pharmacokinetic properties. drugbank.comnih.gov By strategically placing deuterium atoms at sites of metabolic oxidation, the rate of biotransformation can be reduced, potentially leading to a longer half-life and increased systemic exposure of the parent drug. nih.govresearchgate.net This can, in turn, reduce the formation of certain metabolites. googleapis.com

While specific comparative pharmacokinetic data for this compound versus non-deuterated atomoxetine in preclinical research models is not extensively detailed in the provided search results, the general principles of deuteration provide a strong theoretical basis for expected differences. A slower metabolism of the deuterated compound would likely result in a lower clearance and a prolonged elimination half-life compared to its non-deuterated counterpart. wikipedia.org

The impact of deuteration is not always a simple reduction in metabolic rate. It can also lead to "metabolic switching," where the metabolic pathway is redirected to other sites on the molecule. googleapis.com This could result in a different profile of metabolites, which may have different pharmacological activities or toxicological profiles. nih.gov Therefore, a comparative analysis would need to comprehensively evaluate not only the parent drug's pharmacokinetics but also the formation and elimination of its various metabolites.

Theoretical Pharmacokinetic Comparison: Deuterated vs. Non-Deuterated Atomoxetine

Pharmacokinetic ParameterExpected Change with DeuterationUnderlying PrincipleReference
Metabolic ClearanceDecreaseKinetic Isotope Effect wikipedia.orgbioscientia.de
Elimination Half-life (t½)IncreaseSlower Metabolism wikipedia.org
Area Under the Curve (AUC)IncreaseReduced Clearance nih.gov
Metabolite FormationPotential Decrease or Shift (Metabolic Switching)Slower oxidation at deuterated sites googleapis.com

Regulatory Science and Quality Assurance in the Use of Deuterated Reference Materials

Best Practices for the Production and Certification of Deuterated Reference Standards

The production and certification of deuterated reference standards like rac Atomoxetine-d5 Hydrochloride are meticulous processes guided by stringent best practices to ensure their quality and reliability. These practices are essential for their use in regulated environments and for generating reproducible scientific data.

Production: The synthesis of deuterated compounds involves the strategic replacement of hydrogen atoms with deuterium (B1214612). nih.govacanthusresearch.com This can be achieved through various methods, including hydrogen-deuterium exchange reactions or de novo synthesis using isotopically labeled starting materials. nih.govacanthusresearch.com The choice of method is critical to ensure the stability of the deuterium label and to minimize the presence of unlabeled species. acanthusresearch.comhilarispublisher.com For instance, deuterium labels should not be placed on atoms that are prone to exchange, such as oxygen or nitrogen. acanthusresearch.com Following synthesis, the material undergoes extensive purification to remove impurities that could interfere with analytical testing. tandfonline.com

Certification: The certification of a deuterated reference standard is a comprehensive process that establishes its identity, purity, and isotopic enrichment. This process is often performed by accredited bodies under standards such as ISO 17034, which is the highest achievable quality level for reference material producers. sigmaaldrich.compharmuni.comeuropa.eu A Certificate of Analysis (CoA) is issued, which details the material's properties, including its certified concentration, uncertainty, and traceability data. pharmuni.comquimivita.com The certified value is typically determined through a combination of analytical techniques, such as gravimetric preparation and chromatographic analysis. nist.gov

Key parameters that are rigorously assessed during certification include:

Isotopic Purity: The percentage of the compound that is appropriately labeled with deuterium.

Chemical Purity: The absence of other chemical entities.

Stability: The ability of the standard to maintain its certified properties over time under specified storage conditions. mriglobal.org

Compliance with Research-Oriented Quality Control Guidelines

The use of deuterated reference standards in research and development must adhere to established quality control guidelines to ensure the integrity and validity of the data generated. These guidelines, such as those outlined by the International Council for Harmonisation (ICH), provide a framework for the validation of analytical methods and the control of impurities. pharmuni.comedqm.eu

A robust quality management system is essential for maintaining compliance. infonetica.net This includes the use of Standard Operating Procedures (SOPs) for the handling, storage, and use of reference standards. infonetica.net Regular requalification of reference standards is also a critical practice to ensure they remain suitable for their intended use. mriglobal.org

Deuterated standards are instrumental in method validation, a process that demonstrates an analytical procedure is suitable for its intended purpose. clearsynth.comnist.gov They are used to assess key validation parameters, including:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. pharmuni.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. nist.gov

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among individual test results, respectively. clearsynth.comnist.gov

Traceability and Reference Standards for Analytical Method Development and Validation in Research and Development Settings

Traceability is a fundamental concept in analytical science, ensuring that a measurement result can be related to a stated reference, such as a national or international standard, through an unbroken chain of comparisons. quimivita.comiaea.org In the context of this compound, this means that its certified value is linked to a higher-order reference material.

The use of well-characterized reference standards is a cornerstone of analytical method development and validation. spirochem.com Deuterated internal standards are particularly valuable in techniques like liquid chromatography-mass spectrometry (LC-MS). texilajournal.com They are added to samples at a known concentration and co-elute with the analyte of interest, allowing for accurate quantification by compensating for variations in sample preparation, injection volume, and instrument response. clearsynth.comtexilajournal.comnebiolab.com

The development of a reliable analytical method often involves the following steps where deuterated standards are crucial:

Method Development: Establishing the optimal conditions for the separation and detection of the analyte. The use of a deuterated internal standard helps to ensure the robustness of the method. axios-research.com

Method Validation: A comprehensive process to confirm that the analytical procedure is suitable for its intended purpose. nih.gov As recommended by regulatory agencies, stable isotope-labeled internal standards are preferred for reliable bioanalytical method validation. nih.gov

Routine Analysis: Ensuring the ongoing accuracy and precision of measurements in quality control and stability testing. lgcstandards.com

The availability of high-purity, well-characterized deuterated reference standards like this compound is indispensable for the pharmaceutical industry. These standards underpin the generation of reliable analytical data, which is essential for regulatory submissions and ensuring the quality and safety of pharmaceutical products.

Future Research Directions and Emerging Applications

The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules represents a significant advancement in medicinal chemistry and biomedical research. rac-Atomoxetine-d5 Hydrochloride, a deuterated analog of the selective norepinephrine (B1679862) reuptake inhibitor atomoxetine (B1665822), is positioned at the forefront of this evolution. Its unique physicochemical properties, conferred by the substitution of hydrogen with deuterium atoms, open up new avenues for sophisticated research applications. This article explores the future potential of rac-Atomoxetine-d5 Hydrochloride in advanced biological studies, focusing on systems biology, "omics" integration, and the development of novel research tools.

Q & A

Q. What are the key analytical methods for quantifying rac Atomoxetine-d5 Hydrochloride in pharmaceutical formulations?

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely used. Key parameters include:

  • Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Methanol:phosphate buffer (pH 3.0) in a 70:30 ratio.
  • Flow rate : 1.0 mL/min.
  • Detection : UV at 226 nm.
  • Retention time : ~3.2 minutes.
    This method achieves >99% accuracy in bulk and capsule formulations, with no interference from excipients . For deuterated analogs like rac Atomoxetine-d5, mass spectrometry (LC-MS/MS) is recommended to distinguish isotopic peaks .

Q. How should researchers handle stability studies for this compound under laboratory conditions?

Stability protocols include:

  • Storage : -20°C in airtight, light-resistant containers to prevent degradation.
  • Incompatible materials : Avoid exposure to strong acids/alkalis or oxidizing agents, which may induce decomposition .
  • Testing intervals : Analyze samples at 0, 3, 6, and 12 months using HPLC to monitor purity.
  • Stress testing : Expose to heat (60°C), humidity (75% RH), and UV light to identify degradation products .

Q. What characterization techniques are essential for confirming the identity of this compound?

  • NMR spectroscopy : Confirm structural integrity and deuterium incorporation at specified positions.
  • Elemental analysis : Validate empirical formula (C₁₇H₁₈D₅NO·HCl) and isotopic purity.
  • HPLC with chiral columns : Resolve enantiomers if studying stereochemical effects .
  • Mass spectrometry : Verify molecular weight (296.846 g/mol) and isotopic pattern .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Document reaction conditions : Temperature, solvent ratios, and catalyst amounts (e.g., Pd/C for deuteration).
  • Purification steps : Use recrystallization or column chromatography to isolate the hydrochloride salt.
  • Batch validation : Compare NMR and LC-MS data across batches to confirm consistency .

Advanced Research Questions

Q. How can isotopic labeling (deuteration) impact the pharmacokinetic analysis of this compound?

Deuteration alters metabolic stability due to the kinetic isotope effect (KIE):

  • Slowed metabolism : Deuterium at specific positions (e.g., methyl groups) reduces CYP450-mediated oxidation, extending half-life.
  • Tracer studies : Use LC-MS/MS to differentiate endogenous and deuterated metabolites in plasma/urine .
  • Data interpretation : Compare AUC and Cmax between non-deuterated and deuterated forms to quantify isotopic effects .

Q. What methodologies resolve contradictions in stability data for this compound across studies?

  • Controlled variable testing : Isolate factors like humidity, temperature, or light exposure to identify conflicting degradation pathways .
  • Advanced analytics : Employ high-resolution mass spectrometry (HRMS) to detect trace degradation products not visible in HPLC .
  • Theoretical modeling : Use Arrhenius equations to predict shelf-life under varying storage conditions .

Q. How should researchers design experiments to study the enantiomeric purity of this compound?

  • Chiral chromatography : Use amylose- or cellulose-based columns with a polar organic mobile phase (e.g., ethanol:hexane).
  • Circular dichroism (CD) : Confirm optical activity of isolated enantiomers.
  • Pharmacodynamic assays : Compare norepinephrine reuptake inhibition between (R)- and (S)-enantiomers in vitro .

Q. What strategies are recommended for impurity profiling in this compound synthesis?

  • Forced degradation : Expose the compound to acidic/alkaline hydrolysis, oxidation (H2O2), and photolysis.
  • Threshold setting : Align impurity limits with ICH Q3A guidelines (≤0.10% for unknown impurities).
  • Structural elucidation : Combine NMR and HRMS to identify impurities, such as N-oxide derivatives or dehalogenated byproducts .

Q. How can this compound be utilized in tracer studies for ADHD pharmacodynamics?

  • Radiolabeled analogs : Synthesize <sup>14</sup>C-labeled versions for autoradiography in brain tissue.
  • Microdialysis : Administer deuterated compound and measure extracellular norepinephrine levels in rodent prefrontal cortex.
  • Data normalization : Use deuterated internal standards in LC-MS to correct for matrix effects .

Q. What methodological considerations are critical when comparing this compound to non-deuterated analogs in preclinical models?

  • Dose equivalence : Adjust concentrations to account for differences in molecular weight.
  • Metabolic sampling : Collect plasma at shorter intervals (e.g., 15–30 mins) to capture early-phase KIE effects.
  • Statistical models : Apply ANOVA with post-hoc tests to differentiate pharmacokinetic parameters (e.g., t½, Vd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Atomoxetine-d5 Hydrochloride
Reactant of Route 2
Reactant of Route 2
rac Atomoxetine-d5 Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.